![molecular formula C25H32N2O2 B2702830 (4-Benzylpiperidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone CAS No. 2034442-56-1](/img/structure/B2702830.png)
(4-Benzylpiperidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylpiperidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone, also known as MDMB-BICA, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of indole-derived synthetic cannabinoids and is often used as a reference standard in laboratory experiments.
Applications De Recherche Scientifique
- A preliminary study synthesized derivatives combining 4,5-dimethoxy-2-nitrobenzohydrazide and 1-(1-benzylpiperidin-4-yl)ethan-1-one. These compounds were evaluated in silico and in vitro for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes .
- GlyT1 inhibitors are investigated for schizophrenia treatment. Researchers developed a series of new 4-benzoylpiperidine derivatives as GlyT1 inhibitors by bioisosteric replacement and mimicking the pyridine ring of RG1678. These compounds hold potential for regulating GlyT1 activity .
- Benzimidazolone derivatives, including those with piperidine residues, have demonstrated anti-HIV and antitrichinellosis properties. The benzimidazole core structure is prevalent in pharmaceuticals, making these derivatives of interest .
- Piperidine-based benzimidazolone compounds exhibit diverse biological and clinical applications. They have been explored as CNS inhibitors, anti-inflammatory agents, and more .
Antimicrobial Activity
Free Radical Scavenging and Enzyme Inhibition
Glycine Transporter 1 (GlyT1) Inhibition
Anti-HIV and Antitrichinellosis Activities
CNS-Inhibitors and Anti-Inflammatory Agents
Other Pharmacological Activities
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-(4-methoxypiperidin-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-29-24-13-17-26(18-14-24)23-9-7-22(8-10-23)25(28)27-15-11-21(12-16-27)19-20-5-3-2-4-6-20/h2-10,21,24H,11-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWHDWKUQKMRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.